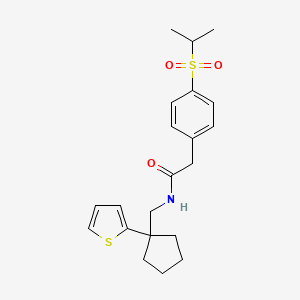

2-(4-(isopropylsulfonyl)phenyl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)acetamide

Description

Properties

IUPAC Name |

2-(4-propan-2-ylsulfonylphenyl)-N-[(1-thiophen-2-ylcyclopentyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO3S2/c1-16(2)27(24,25)18-9-7-17(8-10-18)14-20(23)22-15-21(11-3-4-12-21)19-6-5-13-26-19/h5-10,13,16H,3-4,11-12,14-15H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAACHPRKYXIRTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC2(CCCC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-(isopropylsulfonyl)phenyl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)acetamide, with CAS number 1209788-77-1, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 405.6 g/mol. The structure features an isopropylsulfonyl group and a thiophen-2-yl cyclopentyl moiety, which may contribute to its biological activity.

Anti-inflammatory Activity

Compounds containing sulfonamide groups are known for their anti-inflammatory properties. A study on related compounds demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a target for anti-inflammatory drugs. The activity was measured using IC50 values, where lower values indicate higher potency. For example, certain derivatives exhibited IC50 values as low as 0.10 µM against COX-2 .

The proposed mechanism of action for compounds like 2-(4-(isopropylsulfonyl)phenyl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)acetamide may involve the inhibition of key enzymes in inflammatory pathways or microbial metabolism. Molecular docking studies on structurally similar compounds suggest that these agents may interact with specific active sites in enzymes like sphingomyelin synthase (SMS), which has implications for treating conditions like atherosclerosis .

Case Studies and Research Findings

- In Vitro Studies : In vitro assays have shown that related acetamides can inhibit the growth of pathogenic bacteria and reduce inflammatory markers in cell cultures. These findings support the hypothesis that the compound may possess similar biological activities.

- Animal Models : While direct studies on this specific compound are scarce, animal models assessing the effects of structurally related sulfonamide derivatives have shown promising results in reducing inflammation and microbial load.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C21H27NO3S2 |

| Molecular Weight | 405.6 g/mol |

| CAS Number | 1209788-77-1 |

| Potential Activities | Antimicrobial, Anti-inflammatory |

| IC50 for COX-2 Inhibition | Potentially < 0.10 µM (similar compounds) |

| Mechanism of Action | Enzyme inhibition |

Comparison with Similar Compounds

Cyclopentylmethyl Acetamide Derivatives

Example Compound: N-[1-(((3,4-Diphenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide derivatives ().

However, the lack of a thiazole ring could reduce MAO-B affinity .

Sulfonyl-Containing Acetamides

Example Compounds :

- 2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide () .

- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () .

Analysis: The target compound’s para-isopropylsulfonyl group likely improves solubility compared to ’s nitro-sulfonyl system, which is sterically hindered. ’s fused thienopyrimidine core suggests divergent applications (e.g., kinase inhibition) vs. the target’s simpler aryl-thiophene design .

Thiophene-Containing Derivatives

Example Synthesis : N-(1-allyl-5-substituted-1H-indol-2-yl)-N-(2-iodo-4-substitutedphenyl)thiophene-2-sulfonamide () .

Analysis :

The target compound’s cyclopentyl-thiophene moiety may reduce metabolic degradation compared to ’s allyl-indole system, which is prone to oxidation. However, the absence of an indole ring could limit intercalation-based mechanisms .

Key Research Findings and Gaps

- Pharmacological Data: No direct activity data for the target compound exists in the provided evidence.

- Structural Advantages : The isopropylsulfonyl group may confer better solubility and target selectivity vs. nitro or chlorophenyl groups in analogs .

- Synthetic Challenges : Thiophene-cyclopentyl linkages require precise coupling conditions to avoid side reactions (cf. ’s use of Cs₂CO₃ and acetonitrile) .

Q & A

Q. What are the optimized synthetic routes for 2-(4-(isopropylsulfonyl)phenyl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)acetamide, and how are intermediates purified?

The synthesis typically involves multi-step reactions:

- Step 1 : Nucleophilic substitution of a sulfonyl chloride precursor with isopropyl groups to form the 4-(isopropylsulfonyl)phenyl moiety.

- Step 2 : Coupling the thiophene-cyclopentylmethyl amine intermediate via amide bond formation, using activating agents like EDCI/HOBt.

- Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Characterization via -NMR and LC-MS confirms intermediates and final product .

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation of this compound?

- Spectroscopy : - and -NMR to verify proton environments and carbon backbone. IR spectroscopy confirms amide (C=O, ~1650 cm) and sulfonyl (S=O, ~1350 cm) groups.

- X-ray crystallography : Resolves stereochemistry and intermolecular interactions. For example, torsion angles (e.g., O–N–C–C) and hydrogen-bonding patterns (C–H⋯O) stabilize the crystal lattice .

Advanced Research Questions

Q. How can researchers address inconsistencies in synthetic yields during scale-up?

Q. What experimental design principles apply to evaluating this compound’s biological activity?

Q. How can environmental fate studies be structured to assess ecological risks?

- Phase 1 (Lab-scale) :

- Hydrolysis/photolysis : Expose the compound to UV light (λ = 254 nm) and monitor degradation via HPLC.

- Bioaccumulation : Use OECD 305 guidelines with zebrafish models to measure bioconcentration factors (BCF).

- Phase 2 (Field studies) : Deploy passive samplers in aquatic systems to detect residues. LC-MS/MS with LOD <1 ng/L ensures sensitivity .

Q. What strategies resolve contradictions in pharmacological data (e.g., conflicting IC50_{50}50 values)?

- Methodological audits :

- Assay conditions : Compare buffer pH (e.g., 7.4 vs. 6.5) and ATP concentrations (e.g., 1 mM vs. 10 µM) in kinase inhibition assays.

- Structural analogs : Synthesize derivatives with modified sulfonyl or thiophene groups to isolate pharmacophore contributions .

- Meta-analysis : Apply funnel plots to detect publication bias in existing IC datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.